Oxime Formation Kinetics: Meta vs. Ortho Regioisomers
In a direct head-to-head comparison under neutral aqueous conditions (potassium phosphate buffer, pH ~7, 100 µM concentration), the ortho isomer (2-formylphenylboronic acid, 2-FPBA) achieved >98% oxime conversion within ~1 minute of reaction with O-benzylhydroxylamine, whereas the meta isomer (3-FPBA) and para isomer (4-FPBA) both delivered <5% conversion after 90 minutes [1]. This represents a >200-fold difference in extent of reaction at the 90-minute time point. Since the target compound is the pre-formed oxime of 3-FPBA, this means the oxime linkage in the meta isomer does not participate in the rapid dynamic exchange characteristic of ortho-boronic-acid-derived oximes—a critical selection criterion for applications requiring kinetically stable oxime linkages.
| Evidence Dimension | Oxime conversion percentage (reaction of formylphenylboronic acid with O-benzylhydroxylamine at neutral pH) |
|---|---|
| Target Compound Data | <5% oxime conversion after 90 minutes (3-FPBA, meta isomer) |
| Comparator Or Baseline | >98% oxime conversion at ~1 minute (2-FPBA, ortho isomer) |
| Quantified Difference | >200-fold lower conversion at 90 min; rate constant difference estimated >10⁴-fold (k₂-FPBA ≈ 11,000 M⁻¹ s⁻¹ vs. k₃-FPBA ≪ 1 M⁻¹ s⁻¹) |
| Conditions | Potassium phosphate buffer, pH ~7, 100 µM substrate, O-benzylhydroxylamine as nucleophile, HPLC monitoring, ambient temperature |
Why This Matters
For bioconjugation or self-healing material design, the ortho isomer enables rapid dynamic exchange (useful for reversibility); the meta-isomer-derived oxime provides kinetic inertness essential for stable covalent linkages in long-duration biological experiments.
- [1] Schmidt, P.; Stress, C.; Gillingham, D. Boronic acids facilitate rapid oxime condensations at neutral pH. Chem. Sci. 2015, 6, 3329–3333. Table 1: Entry 2 (2-FPBA) >98% conv. ~1 min; Entry 5 (3-FPBA) <5% conv. 90 min; Entry 6 (4-FPBA) <5% conv. 90 min. Rate constant for 2-FPBA: ≈11,000 M⁻¹ s⁻¹. View Source
